molecular formula C40H38O8 B10850077 kuwanon V

kuwanon V

Cat. No.: B10850077
M. Wt: 646.7 g/mol
InChI Key: MYKDNKGHXHALEF-SJIVMEQQSA-N
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Description

Kuwanon V is a naturally occurring flavonoid compound isolated from the root bark of the mulberry tree (Morus bombycis). It belongs to the class of Diels-Alder type adducts, which are known for their complex structures and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurogenesis and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuwanon V can be synthesized through a biomimetic Diels-Alder reaction. This involves the cycloaddition of a chalcone dienophile and a dehydroprenyl diene. The reaction can be promoted thermally or initiated by single-electron transfer . The synthetic route typically involves the following steps:

  • Preparation of the chalcone dienophile.
  • Preparation of the dehydroprenyl diene.
  • Cycloaddition reaction under thermal or single-electron transfer conditions.
  • Purification of the resulting this compound.

Industrial Production Methods

Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for scalable production methods in the future .

Chemical Reactions Analysis

Types of Reactions

Kuwanon V undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Comparison with Similar Compounds

Kuwanon V is part of a family of flavonoid Diels-Alder adducts, which include compounds such as:

These compounds share similar structural features and biological activities but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific effects on neural stem cells and its potential as a neurogenic and anti-cancer agent .

Properties

Molecular Formula

C40H38O8

Molecular Weight

646.7 g/mol

IUPAC Name

(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O8/c1-22(2)4-14-29-35(45)20-26(21-36(29)46)39(47)37-31(25-8-12-28(42)13-9-25)18-23(3)19-32(37)38-34(44)17-15-30(40(38)48)33(43)16-7-24-5-10-27(41)11-6-24/h4-13,15-17,19-21,31-32,37,41-42,44-46,48H,14,18H2,1-3H3/b16-7+/t31-,32+,37-/m1/s1

InChI Key

MYKDNKGHXHALEF-SJIVMEQQSA-N

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O

Origin of Product

United States

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